Chloramine-T hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

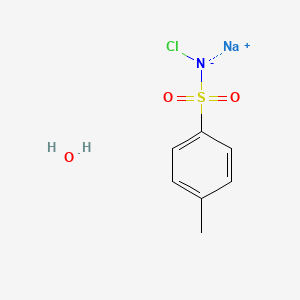

Chloramine-T hydrate, known chemically as N-Chloro-p-toluenesulfonamide sodium salt hydrate, is a versatile reagent widely used in various chemical, biological, and industrial applications. It is recognized for its strong oxidizing properties and its ability to act as a source of halonium cation and nitrogen anion.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chloramine-T hydrate is typically synthesized by the chlorination of p-toluenesulfonamide in the presence of sodium hypochlorite. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate. The general reaction can be represented as:

CH3C6H4SO2NH2+NaOCl→CH3C6H4SO2N(Cl)Na⋅xH2O

Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous chlorination of p-toluenesulfonamide in large reactors, followed by crystallization and purification processes to obtain the hydrate form. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: Chloramine-T hydrate undergoes several types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent in various organic reactions, such as the oxidation of alcohols to aldehydes and ketones.

Substitution: It can participate in substitution reactions, particularly in the halogenation of aromatic compounds.

Cyclization: It is used in oxidative cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Oxidation Reactions: Typically carried out in aqueous or organic solvents, often at room temperature or slightly elevated temperatures.

Substitution Reactions: These reactions may require the presence of a catalyst or specific reaction conditions to proceed efficiently.

Major Products:

Oxidation Products: Aldehydes, ketones, and carboxylic acids.

Substitution Products: Halogenated aromatic compounds.

Cyclization Products: Various heterocyclic compounds.

Applications De Recherche Scientifique

Chloramine-T hydrate is extensively used in scientific research due to its versatility:

Chemistry: It is employed as an oxidizing agent in organic synthesis, particularly in the preparation of heterocyclic compounds and in the iodination of proteins.

Biology: It is used in biochemical assays and as a disinfectant due to its antimicrobial properties.

Medicine: It has applications in the synthesis of pharmaceuticals and as a reagent in diagnostic tests.

Industry: It is used in the textile industry for bleaching and in water treatment processes as a disinfectant.

Mécanisme D'action

The mechanism by which Chloramine-T hydrate exerts its effects involves the release of active chlorine species. These species can react with various substrates, leading to oxidation or substitution reactions. The molecular targets include functional groups such as hydroxyl, amino, and sulfhydryl groups, which are oxidized or substituted by the active chlorine.

Comparaison Avec Des Composés Similaires

Chloramine-T hydrate is often compared with other chlorinating agents such as:

Sodium hypochlorite: While both are used for chlorination, this compound is more stable and provides a controlled release of chlorine.

Chloramine-B: Similar in structure but less commonly used due to its lower reactivity.

N-Chlorosuccinimide: Another chlorinating agent, but this compound is preferred for its higher solubility in water and broader applicability.

Uniqueness: this compound stands out due to its stability, ease of handling, and versatility in various chemical reactions. Its ability to act as both an oxidizing agent and a source of halonium cation makes it a valuable reagent in synthetic chemistry.

By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can effectively utilize this compound in their work.

Activité Biologique

Chloramine-T hydrate, known scientifically as N-chloro-4-methyl-benzenesulfonamide, sodium salt, hydrate (CAS Registry No. 149358-73-6), is a chemical compound widely recognized for its disinfectant and antiseptic properties. This article explores its biological activity, focusing on its bactericidal effects, cytotoxicity, and applications in various fields.

This compound is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). It has a molecular formula of C7H7ClNO2S⋅Na⋅XH2O and a molecular weight of 227.6 g/mol. The compound exhibits stability when stored properly, with a recommended storage temperature of -20°C .

Chloramine-T functions primarily as an oxidizing agent, capable of releasing chlorine, which disrupts microbial cell walls and interferes with cellular metabolism. This mechanism underlies its effectiveness against a wide range of bacteria.

Efficacy Against Bacteria

Chloramine-T has shown significant bactericidal activity against various bacterial strains. A study evaluated its effects on both gram-positive and gram-negative bacteria, including:

- Gram-positive bacteria : Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE)

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

The results indicated that chloramine-T achieved a 95% to 100% reduction in bacterial growth across different concentrations and exposure times. Notably, the compound was particularly effective against gram-positive bacteria regardless of the conditions tested .

Concentration and Temperature Effects

The bactericidal effects varied with concentration and temperature. Table 1 summarizes the percentage reduction in bacterial growth at different concentrations and temperatures:

| Concentration (ppm) | Temperature (°C) | Exposure Time (minutes) | % Reduction in Growth |

|---|---|---|---|

| 200 | 36 | 5 | 95 - >99.99 |

| 200 | 38 | 10 | 98 - 100 |

| 400 | 40 | 15 | >99.9 |

The addition of fetal bovine serum (FBS) did not significantly alter the effectiveness against gram-positive bacteria but reduced the efficacy against E. coli at lower concentrations .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of chloramine-T on human fibroblasts. The findings revealed that while chloramine-T effectively reduced bacterial populations, it also posed risks to fibroblast viability at certain concentrations.

Table 2 outlines the impact of chloramine-T on fibroblast viability:

| Concentration (ppm) | % Viable Fibroblasts |

|---|---|

| 200 | >90 |

| 400 | <70 |

These results indicate a trade-off between antimicrobial efficacy and cytotoxicity, emphasizing the need for careful concentration management in clinical applications .

Case Studies and Applications

Chloramine-T is utilized in various clinical settings, particularly in wound care and hydrotherapy. Clinical trials have demonstrated its effectiveness in reducing bacterial load in wound irrigation protocols, significantly lowering infection rates among patients undergoing treatment for chronic wounds .

Moreover, research has highlighted its role in disinfecting water systems, particularly concerning Legionella pneumophila strains found in cooling towers. Chloramine-T was effective against planktonic populations at lower dosages but required higher concentrations for sessile populations .

Propriétés

IUPAC Name |

sodium;chloro-(4-methylphenyl)sulfonylazanide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5H,1H3;;1H2/q-1;+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSDMMPOQRECKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClNNaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149358-73-6 |

Source

|

| Record name | CHLORAMINE T HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.